Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-
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Description
Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)- is a useful research compound. Its molecular formula is C22H33BrN2O3S and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)- is a member of the spirocyclic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, targets, and implications for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₂₄BrN₃O₃S
- Molecular Weight : 426.36 g/mol
- IUPAC Name : Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester
The unique spirocyclic structure of this compound contributes to its distinctive biological properties. The presence of the piperidine and indene rings allows for specific interactions with biological targets.
Target Receptors
Research indicates that this compound primarily interacts with several key receptors involved in various biological pathways:
- Protease-Activated Receptor 2 (PAR2) : Acts as an antagonist to PAR2, which is implicated in inflammatory responses. This antagonistic action helps in reducing inflammation and pain perception.
- Somatostatin Receptor Subtype 2 (sst2) : Functions as a selective agonist for this receptor subtype. Activation of sst2 has therapeutic implications in neuroendocrine tumors and other conditions.
Mode of Action
The compound's interaction with PAR2 leads to a cascade of biochemical responses that can mitigate inflammatory processes. The binding affinity to the sst2 receptor suggests potential applications in treating hormonal disorders and certain types of cancers.
Anti-inflammatory Effects
In vitro studies have demonstrated that Spiro[2H-indene-2,4'-piperidine] derivatives exhibit significant anti-inflammatory properties. By blocking PAR2 activation, these compounds can reduce the secretion of pro-inflammatory cytokines and chemokines.
Anticancer Potential
The agonistic activity on sst2 receptors suggests potential anticancer applications. Somatostatin analogs are known to inhibit tumor growth by modulating hormone release and reducing cell proliferation in certain cancers.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver; cytochrome P450 enzymes play a significant role.
- Excretion : Excreted mainly through urine.
Research Findings and Case Studies
A series of studies have explored the biological activity of related spirocyclic compounds:
Properties
IUPAC Name |
tert-butyl (1S)-6-bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BrN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-7-8-16(23)13-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3/t18-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLYZJKSJMVJV-LDLUVENISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2N[S@](=O)C(C)(C)C)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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